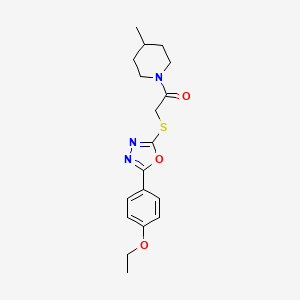

![molecular formula C14H12N2O2S B2366022 (6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid CAS No. 68347-94-4](/img/structure/B2366022.png)

(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

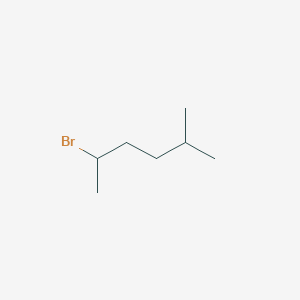

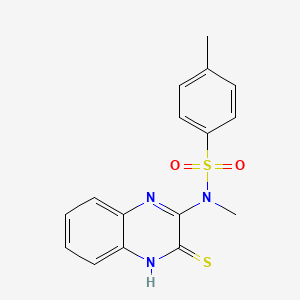

“(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid” is a chemical compound with a molecular weight of 245.33 . It’s a derivative of imidazo[2,1-b]thiazole, a class of compounds known for their various pharmaceutical activities .

Synthesis Analysis

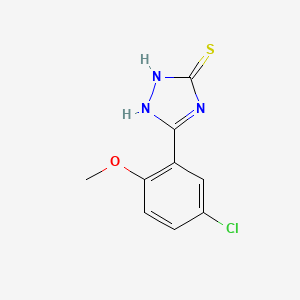

The synthesis of imidazo[2,1-b]thiazole derivatives often involves the use of a predecessor molecule. For instance, a compound named methyl-2-(1-(3-methyl-6-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)ethylidene)hydrazine-1-carbodithioate acted as a predecessor molecule for the synthesis of new thiadiazole derivatives incorporating the imidazo[2,1-b]thiazole moiety .Molecular Structure Analysis

The molecular structure of “(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid” can be analyzed using various spectroscopic techniques such as FT-IR, mass spectrometry, 1H-NMR, and 13C-NMR . The exact structure would depend on the specific synthesis process and the resulting isomers.Chemical Reactions Analysis

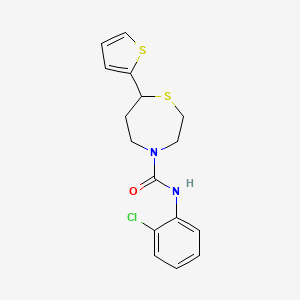

The chemical reactions involving “(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid” would depend on the specific conditions and reactants used. In general, imidazo[2,1-b]thiazole derivatives can undergo various reactions to form new compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid” can be determined using various analytical techniques. For instance, its melting point, solubility, and spectral data can be obtained .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

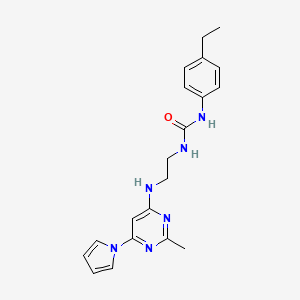

(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid: serves as a promising scaffold for drug development. Imidazo[2,1-B]thiazoles are fused bicyclic heterocycles widely utilized in medicinal chemistry. Key features include:

- Synthesis Method : Researchers have developed an effective multi-step synthesis method for producing imidazo[2,1-B]thiazol-3-YL derivatives, achieving impressive yields (93% to 97%).

Anti-Proliferative Activities in Cancer Cells

- Compound : Imidazo[2,1-B]thiazole-guanylhydrazone derivatives derived from this scaffold exhibit potent anti-proliferative activities against various cancer cell lines. These compounds are considered promising leads for cancer therapy.

Targeting the PI3K-AKT Pathway

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Imidazole-containing compounds, which include this compound, are known to interact with a broad range of biological targets .

Mode of Action

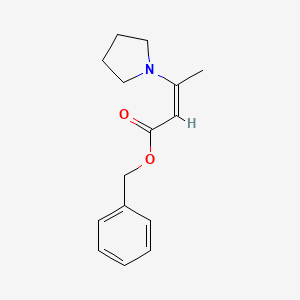

It’s known that the compound undergoes an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad range of chemical and biological properties .

Result of Action

Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s known that the compound is stable at a storage temperature of 28°c .

Eigenschaften

IUPAC Name |

2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-9-2-4-10(5-3-9)12-7-16-11(6-13(17)18)8-19-14(16)15-12/h2-5,7-8H,6H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXWJRQCXKXWKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2365944.png)

![5-[4-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde](/img/structure/B2365947.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2365948.png)

![Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2365954.png)

![2-Chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B2365961.png)